(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol
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Overview
Description
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is part of the class of secondary alcohols and is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. The compound’s structure includes a phenyl ring substituted with an isopropyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-2-(3-Propan-2-ylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride derivative.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: (2S)-2-(3-Propan-2-ylphenyl)propan-1-one.
Reduction: (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine.
Substitution: (2S)-2-(3-Propan-2-ylphenyl)propan-1-chloride.
Scientific Research Applications
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fine chemicals and as a chiral building block in the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Propan-2-ylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(3-Propan-2-ylphenyl)propan-1-ol
- (2S)-2-(4-Propan-2-ylphenyl)propan-1-ol
- (2S)-2-(3-Methylphenyl)propan-1-ol
Uniqueness
(2S)-2-(3-Propan-2-ylphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring and its chiral center. This configuration imparts distinct chemical and biological properties compared to its isomers and analogs. The presence of the isopropyl group at the meta position of the phenyl ring differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2S)-2-(3-propan-2-ylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLKNHPVKYEIG-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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